GAK inhibitor 12r

Antiviral Drug Discovery Dengue Virus Host-Targeted Antivirals

Select GAK inhibitor 12r for target validation studies requiring a precise kinase selectivity fingerprint. This ATP-competitive isothiazolo[4,3-b]pyridine inhibitor delivers a Kd of 89 nM for GAK, combined with a defined off-target profile (ABL1, AURKC, EPHA7, FLT3, KIT, MAP2K5, MAPK14, PDGRFB). Its broad-spectrum antiviral activity (EC50 0.82 µM against DENV-2) and validated efficacy in human primary MDDCs make it a superior reference standard for host-directed antiviral research. Available as >98% pure powder.

Molecular Formula C19H22N4O2S
Molecular Weight 370.5 g/mol
Cat. No. B11937272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGAK inhibitor 12r
Molecular FormulaC19H22N4O2S
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=C3C(=NS2)C=C(C=N3)C4=CC(=C(C=C4)N)OC
InChIInChI=1S/C19H22N4O2S/c1-11-9-23(10-12(2)25-11)19-18-16(22-26-19)6-14(8-21-18)13-4-5-15(20)17(7-13)24-3/h4-8,11-12H,9-10,20H2,1-3H3/t11-,12+
InChIKeyVOFMQYIALBSDFI-TXEJJXNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GAK Inhibitor 12r (CAS 2241325-66-4) for Host-Targeted Antiviral Research


GAK inhibitor 12r is a highly potent, selective, ATP-competitive inhibitor of cyclin G-associated kinase (GAK) from the isothiazolo[4,3-b]pyridine chemical series. It exhibits a Kd of 89 nM for GAK and demonstrates broad-spectrum antiviral activity against Dengue, Ebola, and Chikungunya viruses by targeting the host factor GAK [1]. The compound is available as a powder with purity >98% and is formulated for research use in cellular and biochemical assays .

Why GAK Inhibitor 12r Cannot Be Simply Replaced by Another In-Class GAK Inhibitor


Although numerous GAK inhibitors exist (e.g., SGC-GAK-1, GAK inhibitor 49), their functional profiles—particularly antiviral efficacy, cytotoxicity, and kinase selectivity—diverge significantly. Substituting one GAK inhibitor for another without accounting for these differences can lead to erroneous conclusions in target validation studies or failed antiviral campaigns [1]. GAK inhibitor 12r occupies a unique position in the chemical space, offering a specific balance of properties that is not replicated by other chemotypes [2]. The following quantitative evidence demonstrates why 12r must be selected based on its distinct, comparator-verified attributes.

GAK Inhibitor 12r: Head-to-Head Quantitative Differentiation Evidence


12r vs. Parental Compound 4: 2.3-Fold Improvement in Antiviral Potency (DENV-2 EC50)

In a direct head-to-head comparison within the same study, GAK inhibitor 12r demonstrated a DENV-2 antiviral EC50 of 0.82 µM, representing a 2.3-fold improvement over the parental lead compound 4 (EC50 = 1.84 µM) [1]. This improvement was achieved while maintaining a significantly better cytotoxicity profile (CC50 >25 µM for 12r vs. 17 µM for 4) [1].

Antiviral Drug Discovery Dengue Virus Host-Targeted Antivirals

12r vs. SGC-GAK-1: Differentiated Kinase Selectivity Fingerprint (468-Kinase Panel)

At a concentration of 10 µM, GAK inhibitor 12r inhibits only 8 other kinases out of 468 tested with >90% inhibition (Selectivity Index S(35) = 0.057) [1]. In contrast, SGC-GAK-1 exhibits binding to RIPK2 with a Kd of 110 nM, ADCK3 with a Kd of 190 nM, and NLK with a Kd of 520 nM [2]. The distinct off-target profiles (e.g., ABL1, EPHA7, FLT3 for 12r vs. RIPK2, ADCK3 for SGC-GAK-1) mean these compounds are not interchangeable for target validation [1][2].

Kinase Selectivity Profiling Chemical Probe Development Polypharmacology

12r vs. Diastereoisomer 12s: Favorable Therapeutic Window (CC50 >25 µM)

In a direct head-to-head comparison, the cis-diastereoisomer 12r exhibits a CC50 of >25 µM, whereas the trans-diastereoisomer 12s shows a CC50 of >10 µM [1]. Despite 12s having higher GAK affinity (Kd = 11 nM vs. 89 nM for 12r) and slightly better antiviral EC50 (0.70 µM vs. 0.82 µM for 12r), the superior cytotoxicity profile of 12r provides a better safety margin for cellular studies [1].

Cytotoxicity Therapeutic Index Structure-Activity Relationship

12r vs. Parental Compound 4: 5-Fold Improvement in Ebola Antiviral Potency (EBOV EC50)

GAK inhibitor 12r demonstrates significantly improved anti-EBOV activity compared to the parental compound 4. The EC50 for 12r is 2.44 µM, a 5-fold improvement over compound 4 (EC50 = 11.86 µM) [1]. Furthermore, while compound 4 shows anti-EBOV activity only at cytotoxic concentrations (CC50 = 11 µM), 12r maintains antiviral efficacy at concentrations well below its cytotoxic threshold (CC50 >10 µM) [1].

Broad-Spectrum Antivirals Ebola Virus Host-Directed Therapy

12r Mechanism Validation: Target Engagement Confirmed by GAK Overexpression Rescue

The antiviral effect of 12r was mechanistically validated via a gain-of-function experiment. Doxycycline-induced overexpression of GAK in T-REx 293 cells partially or completely reversed the antiviral effect of 12r against DENV, confirming that GAK is a key molecular target underlying its antiviral activity [1]. This level of target engagement validation is not universally reported for all GAK inhibitors.

Target Validation Gain-of-Function Assay Dengue Virus

12r vs. Other Analogs: Superior Efficacy in Primary Human Dendritic Cells (MDDCs)

GAK inhibitor 12r demonstrated antiviral efficacy in human primary monocyte-derived dendritic cells (MDDCs), a more physiologically relevant model of DENV infection [1]. While many GAK inhibitors show activity in immortalized cell lines (e.g., Huh7), the confirmation of 12r's activity in primary human cells strengthens the translational relevance of this chemical series [1].

Primary Cell Models Dengue Pathogenesis Translational Research

GAK Inhibitor 12r: High-Confidence Research and Procurement Applications


Chemical Probe for GAK-Dependent Host-Targeted Antiviral Studies (DENV, EBOV, CHIKV)

Use 12r as a selective GAK inhibitor to interrogate the role of clathrin-mediated endocytosis in viral entry and assembly for Dengue, Ebola, and Chikungunya viruses. Its validated target engagement via GAK overexpression rescue [1] and broad-spectrum antiviral profile make it a superior tool for host-directed antiviral research.

Benchmarking Novel GAK Inhibitors in Structure-Activity Relationship (SAR) Campaigns

Employ 12r as a reference standard in isothiazolo[4,3-b]pyridine SAR studies. Its established Kd (89 nM) [1], selectivity profile (S(35)=0.057) [1], and favorable therapeutic window (CC50 >25 µM) [1] provide a quantitative benchmark for evaluating new analogs.

Kinase Selectivity Profiling and Polypharmacology Research

Utilize 12r in studies examining kinase polypharmacology. Its unique off-target profile (ABL1, AURKC, EPHA7, FLT3, KIT, MAP2K5, MAPK14, PDGRFB) [1] provides a defined fingerprint for exploring the biological consequences of inhibiting a specific subset of kinases alongside GAK.

Translational Antiviral Studies in Primary Human Dendritic Cells

Select 12r for ex vivo or in vitro studies using primary human monocyte-derived dendritic cells (MDDCs) to model Dengue virus pathogenesis [1]. Its confirmed efficacy in this physiologically relevant system supports its use in preclinical translational research.

Quote Request

Request a Quote for GAK inhibitor 12r

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.